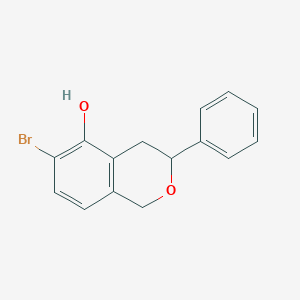

6-Bromo-5-hydroxy-3-phenylisochroman

Description

Properties

CAS No. |

135393-68-9 |

|---|---|

Molecular Formula |

C15H13BrO2 |

Molecular Weight |

305.17 g/mol |

IUPAC Name |

6-bromo-3-phenyl-3,4-dihydro-1H-isochromen-5-ol |

InChI |

InChI=1S/C15H13BrO2/c16-13-7-6-11-9-18-14(8-12(11)15(13)17)10-4-2-1-3-5-10/h1-7,14,17H,8-9H2 |

InChI Key |

LDHSLLYHMNIOOP-UHFFFAOYSA-N |

SMILES |

C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(OCC2=C1C(=C(C=C2)Br)O)C3=CC=CC=C3 |

Synonyms |

6-bromo-5-hydroxy-3-phenylisochroman BHPIC |

Origin of Product |

United States |

Synthetic Methodologies for Isochroman Ring Construction

Classical and Contemporary Approaches to Isochroman (B46142) Synthesis

The synthesis of the isochroman ring can be achieved through several reliable methods, ranging from traditional acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions.

Oxa-Pictet-Spengler Reactions and Variants

The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochromans and related pyran heterocycles. researchgate.netrsc.org This reaction involves the cyclization of a β-arylethyl alcohol with an aldehyde or ketone, typically under acidic conditions. researchgate.net The process is initiated by the formation of an oxonium ion, followed by an intramolecular electrophilic attack on the aromatic ring to form the isochroman scaffold.

This transformation is a versatile method for preparing polysubstituted isochromans. mostwiedzy.pl The reaction's scope has been expanded to include various β-phenylethanols and carbonyl compounds. escholarship.org For instance, a variant of this reaction utilizes epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which significantly broadens the scope and accelerates the reaction. escholarship.orgnih.gov This modification allows for the inclusion of ketones and aliphatic aldehydes as electrophiles, which are often challenging substrates in the traditional setup. escholarship.org The reaction can be catalyzed by various acids, including Brønsted acids like hydrochloric acid and trifluoroacetic acid, or Lewis acids such as bismuth triflate. researchgate.netmostwiedzy.pl

Recent developments have also focused on tandem reactions that incorporate the Oxa-Pictet-Spengler cyclization. For example, a reaction between aryl vinyl epoxides and carbonyl compounds in the presence of BF₃·OEt₂ proceeds via a tandem Nazarov/oxa-Pictet–Spengler cyclization to yield complex polycyclic frameworks. nih.gov

Cyclization Reactions Involving Phenethyl Alcohols and Carbonyl Derivatives

The cyclization of phenethyl alcohols with carbonyl derivatives is the fundamental transformation in the Oxa-Pictet-Spengler reaction but also encompasses a broader range of related cyclizations. rsc.org These reactions are among the most direct and modular methods for constructing the isochroman core. escholarship.org The process generally involves the reaction of a β-arylethanol with an aldehyde, ketone, or their masked equivalents like acetals, to produce 1-substituted or 1,1-disubstituted isochromans, respectively. mostwiedzy.pl

The efficiency of the cyclization is often dependent on the electronic nature of the phenethyl alcohol, with electron-rich derivatives reacting more readily. escholarship.org The choice of the carbonyl component is also critical; while benzaldehyde (B42025) derivatives are highly effective, aliphatic aldehydes and ketones can be less reactive or lead to side reactions. escholarship.org To overcome these limitations, methodologies using epoxides as precursors to generate unstable aldehydes in situ have been developed, expanding the utility of this cyclization strategy. escholarship.org Intramolecular versions of this cyclization have also been described and are valuable in the stereoselective synthesis of complex natural products. rsc.org

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has emerged as a powerful tool for organic synthesis, and the construction of the isochroman ring is no exception. rsc.org Catalysts based on gold, palladium, and rhodium have been successfully employed to facilitate various cyclization reactions leading to isochromans and their derivatives. nih.govresearchgate.netresearchgate.net

Gold (Au) Catalysis: Gold catalysts, particularly Au(I) complexes, are effective in promoting the cyclization of o-alkynylbenzyl alcohols to form 1H-isochromenes, which can be subsequently converted to isochromans. mdpi.comrsc.org Gold catalysis is also utilized in oxidative cycloalkoxylation of alkynes to produce isochroman-4-ones. frontiersin.org Furthermore, a bimetallic Au(I)/Sc(III) catalytic system has been developed for an asymmetric cascade reaction to produce chiral tetracyclic isochromans. nih.gov

Palladium (Pd) Catalysis: Palladium-catalyzed reactions are pivotal in modern organic synthesis for forming C-C and C-N bonds. In the context of isochroman synthesis, palladium catalysts have been used for the isomerization and hydrocarbonylation of specific alkenes to yield isochroman-3-ones. researchgate.net Palladium catalysis also enables the synthesis of related isocoumarins and phthalides through reactions involving isocyanide insertion.

Rhodium (Rh) Catalysis: Rhodium catalysts are effective in constructing isochroman and tetrahydroisoquinoline derivatives from diazo compounds via rhodium carbene-based strategies. researchgate.net These reactions often proceed through C-H activation and carbene insertion sequences. researchgate.net Rh(III)-catalyzed C-H/O-H annulation has also been employed to access amino-isocoumarins.

Table 1: Comparison of Transition Metal-Catalyzed Isochroman Synthesis

| Catalyst Type | Precursor(s) | Product(s) | Key Features |

|---|---|---|---|

| Gold (Au) | o-Alkynylbenzyl alcohols | 1H-Isochromenes | Atom economical, mild conditions. rsc.org |

| Alkynes, Pyridine (B92270) N-oxide | Isochroman-4-ones | Oxidative cycloalkoxylation. frontiersin.org | |

| α-Propargyl benzyl (B1604629) alcohols | Chiral tetracyclic isochromans | Bimetallic Au(I)/Sc(III) system, asymmetric. nih.gov | |

| Palladium (Pd) | Electron-deficient alkenes | Isochroman-3-ones | Isomerization/hydrocarbonylation. researchgate.net |

| o-Iodobenzoates, Alkynes | Isocoumarins | Isocyanide insertion. | |

| Rhodium (Rh) | Diazo compounds | Isochroman derivatives | Carbene insertion, C-H activation. researchgate.net |

| Benzhydroxamic acid, Alkynes | Isoquinolones | External-oxidant-free, regioselective. |

Stereoselective Synthesis of Isochroman Derivatives

The development of methods for the stereoselective synthesis of isochromans is crucial due to the prevalence of chiral isochroman motifs in bioactive molecules. rsc.org Both asymmetric catalysis and diastereoselective strategies have been successfully implemented. nih.govfrontiersin.org

Asymmetric Catalysis in Isochroman Annulation

Asymmetric catalysis provides a direct route to enantiomerically enriched isochroman derivatives. This has been achieved using both chiral metal catalysts and organocatalysts. mostwiedzy.pl

A notable example is the use of a bimetallic Au(I)/chiral Sc(III) system to catalyze an asymmetric hetero-Diels-Alder reaction. nih.gov This biomimetic approach generates isochromene and ortho-quinonemethide intermediates in situ, which then react to form tetracyclic isochroman frameworks with high enantioselectivity (up to 95% ee). nih.gov The chirality is controlled by the chiral Sc(III) complex, where steric hindrance dictates the facial selectivity of the cycloaddition. nih.gov

Rhodium catalysis has also been applied with great success. Using donor/donor carbenes and a chiral dirhodium catalyst, Rh₂(R-PTAD)₄, a variety of isochroman derivatives have been synthesized via C-H insertion reactions in good yields and with excellent enantioselectivity. researchgate.netmdpi.com This method is particularly effective for forming six-membered rings containing a heteroatom, often a challenge due to competing Stevens rearrangements. mdpi.com

Table 2: Examples of Asymmetric Catalysis in Isochroman Synthesis

| Catalytic System | Reaction Type | Key Features | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Au(I)/chiral Sc(III) | Hetero-Diels-Alder | Bimetallic relay catalysis, biomimetic. nih.gov | Up to 95% nih.gov |

| Rh₂(R-PTAD)₄ | C-H Insertion | Utilizes donor/donor carbenes, avoids rearrangement. researchgate.netmdpi.com | Excellent, specific values substrate-dependent. mdpi.com |

| Quinidine | Peroxyhemiacetalization/oxa-Michael | Organocatalyzed domino reaction. researchgate.net | High enantio- and diastereoselectivity. researchgate.net |

| Cu(OTf)₂ / Ru-diamine complex | Asymmetric Hydrogenation | Tandem catalysis on in situ generated isochromenylium (B1241065) ions. researchgate.net | Good to excellent. researchgate.net |

Diastereoselective Approaches to Isochroman Scaffolds

Diastereoselective synthesis of isochromans often relies on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. nih.gov

One such strategy is the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols. rsc.org This method uses N-haloamides as halogenating agents to initiate a cyclization that produces isochroman derivatives efficiently under mild, catalyst-free conditions. researchgate.net

The rhodium-catalyzed C-H insertion using donor/donor carbenes not only provides high enantioselectivity but also excellent diastereoselectivity. mdpi.comfrontiersin.org When substrates with pre-existing stereocenters are used, the reaction can produce tri-substituted isochromans as a single diastereomer. mdpi.com For example, installing a substituent on the benzylic carbon alpha to the oxygen atom leads to the formation of a single diastereomer upon cyclization. mdpi.com

Another powerful diastereoselective approach is the oxa-Pictet–Spengler cyclization performed on biaryl precursors containing chiral 1-arylpropan-2-ol units. The cyclization of these axially chiral precursors can lead to the formation of bis-isochroman products with high diastereoselectivity, where the stereochemistry of the biaryl axis controls the formation of the new stereocenters in the isochroman rings.

Functionalization Strategies for Isochroman Backbones

The strategic modification of the isochroman core is crucial for the development of new therapeutic agents and molecular probes. Functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships. Modern synthetic methods, particularly C-H functionalization and cross-coupling reactions, offer powerful tools for the direct and efficient derivatization of the isochroman backbone.

C-H Functionalization and Cross-Coupling Reactions

The direct activation and transformation of carbon-hydrogen (C-H) bonds into new carbon-carbon or carbon-heteroatom bonds has emerged as a highly atom- and step-economical strategy in organic synthesis. For a molecule like 6-Bromo-5-hydroxy-3-phenylisochroman, C-H functionalization could potentially target the aromatic C-H bonds on the benzene (B151609) ring of the isochroman core, offering a direct route to novel derivatives without the need for pre-functionalized starting materials.

Palladium-Catalyzed C-H Arylation:

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in direct C-H arylation is a significant advancement. researchgate.netnih.gov In the context of an isochroman derivative, a hypothetical palladium-catalyzed C-H arylation could be envisioned at the C-7 or C-8 positions of the isochroman ring. The reaction would likely involve a palladium(II) catalyst, a suitable ligand, and an aryl halide as the coupling partner. The directing group, often a key component in achieving regioselectivity in C-H activation, could potentially be the hydroxyl group at the C-5 position, guiding the catalyst to the ortho C-H bond at C-4, although steric hindrance might be a factor.

Rhodium-Catalyzed C-H Olefination:

Rhodium catalysts have shown remarkable efficacy in the olefination of C-H bonds. nih.govnih.gov A plausible application to a substituted isochroman would involve the reaction with an alkene to introduce a vinyl group onto the aromatic ring. Similar to palladium-catalyzed reactions, a directing group would likely be necessary to control the site of olefination. The reaction typically proceeds via a concerted metalation-deprotonation pathway, leading to the formation of a rhodacycle intermediate, which then undergoes insertion of the alkene and subsequent reductive elimination to afford the olefinated product.

Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation is a powerful method for the introduction of a boronic ester group onto an aromatic or heteroaromatic ring. illinois.edunih.govnih.govberkeley.edu This transformation is particularly valuable as the resulting boronic esters are versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. For this compound, iridium-catalyzed borylation could potentially occur at the less sterically hindered C-H bonds of the aromatic ring. The reaction typically employs an iridium catalyst, a bipyridine-based ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).

Below is an interactive data table summarizing hypothetical research findings for the C-H functionalization of an isochroman backbone, based on established methodologies.

| Catalyst System | Coupling Partner | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / P(o-tol)₃ | 4-iodotoluene | Toluene | 100 | 75 |

| [RhCp*Cl₂]₂ / AgSbF₆ | Styrene | DCE | 80 | 68 |

| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 | 85 |

Cross-Coupling Reactions:

The bromine atom at the C-6 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound. wikipedia.orgnih.govyoutube.commdpi.com In the case of 6-bromoisochroman (B65126) derivatives, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-6 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand is often crucial for achieving high yields and functional group tolerance.

Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkynyl moiety at the C-6 position of the isochroman core, providing a gateway to further functionalization or the synthesis of conjugated systems. The reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.orgyoutube.com This reaction would enable the synthesis of 6-amino-isochroman derivatives, which are of interest due to the prevalence of the aniline (B41778) motif in pharmaceuticals. A variety of primary and secondary amines can be used as coupling partners, leading to a diverse range of functionalized products.

The following interactive data table presents hypothetical yet plausible results for cross-coupling reactions on a 6-bromoisochroman scaffold, drawing from established protocols in the literature.

| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 88 |

Regioselective Bromination in Isochroman Systems

General Principles of Electrophilic Aromatic Bromination

Electrophilic aromatic bromination is a fundamental organic reaction where an atom, typically hydrogen, on an aromatic ring is replaced by a bromine atom. byjus.com The reaction proceeds through a well-established two-step mechanism. libretexts.org

First, a potent electrophile, the bromonium ion (Br+) or a polarized bromine molecule, is generated. This is often achieved by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comkhanacademy.org The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the electron-rich aromatic ring. byjus.com

In the second step, the π-electrons of the aromatic ring attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comnih.gov This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step of the reaction. libretexts.org Finally, a weak base, such as the FeBr₄⁻ anion formed during the catalytic cycle, removes a proton from the carbon atom bearing the new bromine atom, restoring the stable aromatic system and yielding the brominated product. masterorganicchemistry.com

The position at which the bromine substitutes on the ring is heavily influenced by the electronic properties of the substituents already present on the aromatic system.

Directed Bromination Strategies for Isochromans

In the isochroman (B46142) system, the aromatic portion is substituted with an ether linkage and, in the case of the precursor to 6-Bromo-5-hydroxy-3-phenylisochroman, a hydroxyl group. Both the hydroxyl (-OH) and the alkoxy (-OR) groups are strong activating substituents. They are electron-donating groups that increase the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles compared to unsubstituted benzene.

These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. This directing effect is due to their ability to stabilize the positive charge of the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho or para positions. The resonance structures allow the positive charge to be delocalized onto the oxygen atom of the hydroxyl or ether group, which is a particularly stable arrangement. nih.gov

For a 5-hydroxyisochroman precursor, the key directing groups are the hydroxyl group at C-5 and the cyclic ether oxygen attached at C-8a.

The C-5 Hydroxyl Group: This is a powerful ortho-, para- director. It activates the C-6 position (para) and the C-4a carbon (part of the fused ring, ortho).

The Ring Ether Oxygen: This group also acts as an ortho-, para- director, activating the C-8 position (ortho) and the C-6 position (para).

The combined influence of these two groups strongly activates the C-6 and C-8 positions for electrophilic attack.

Control of Bromine Substitution Pattern at C-6 and C-5 Positions

The synthesis of this compound requires the selective introduction of a bromine atom at the C-6 position. This high degree of regioselectivity is a direct consequence of the directing effects of the C-5 hydroxyl group.

The hydroxyl group at C-5 directs electrophiles to its ortho and para positions. The C-6 position is para to the hydroxyl group. In electrophilic aromatic substitution, the para position is often favored over the ortho position, especially when the directing group is bulky or when the attacking electrophile is large, due to reduced steric hindrance.

Therefore, when 5-hydroxy-3-phenylisochroman is subjected to electrophilic bromination, the bromine atom is predominantly directed to the C-6 position. The C-8 position, which is ortho to the ether linkage and meta to the hydroxyl group, is less activated. The C-7 position is meta to both activating groups and is therefore the least likely site for substitution. This strong directing effect allows for the controlled synthesis of the 6-bromo isomer with high yield and selectivity. Various brominating agents, such as N-Bromosuccinimide (NBS) or tetraalkylammonium tribromides, can be employed to achieve high regioselectivity, often under mild conditions. nih.gov

| Position | Influence from C-5 Hydroxyl (-OH) | Influence from Ring Ether (-OR) | Combined Effect | Predicted Outcome of Bromination |

|---|---|---|---|---|

| C-6 | Para (Strongly Activating) | Para (Activating) | Highly Activated | Major Product |

| C-7 | Meta (Weakly Activating) | Meta (Weakly Activating) | Deactivated | Minor or No Product |

| C-8 | Meta (Weakly Activating) | Ortho (Strongly Activating) | Activated | Possible Minor Product |

Bromination as a Precursor for Further Transformations

The introduction of a bromine atom onto the isochroman skeleton at the C-6 position is a strategically important transformation. Aryl bromides, such as this compound, are exceptionally versatile synthetic intermediates. nih.gov The carbon-bromine bond can be readily converted into a wide variety of other functional groups, significantly expanding the synthetic possibilities.

The bromine atom serves as a synthetic handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the construction of complex molecular architectures. For example, the bromo-isochroman can be used in:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond, attaching a new aryl or alkyl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond.

Grignard Reagent Formation: Conversion to an organomagnesium compound, which can then react with a variety of electrophiles.

This versatility makes the bromination of the isochroman core a key step for creating libraries of novel compounds for biological screening and developing new therapeutic agents. ontosight.ai The strategic placement of bromine at C-6 allows for late-stage functionalization, where the core isochroman structure is built first and then diversified.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C | Biaryl or Alkyl-Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C | Styrenyl or Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalysts, Base | C-C | Alkynyl |

| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst, Ligand, Base | C-N | Arylamine |

| Stille Coupling | Organostannane | Pd Catalyst | C-C | Biaryl or Vinyl-Aryl |

| Cyanation | CuCN or Zn(CN)₂ | Pd Catalyst | C-CN | Aryl Nitrile |

Synthesis of 6 Bromo 5 Hydroxy 3 Phenylisochroman

Convergent and Divergent Synthetic Pathways

The synthesis of 6-Bromo-5-hydroxy-3-phenylisochroman can be approached through both convergent and divergent strategies. A convergent approach would involve the synthesis of key fragments of the molecule separately, followed by their assembly in the final stages. For instance, a substituted 2-phenylethanol (B73330) derivative and a benzaldehyde (B42025) derivative could be prepared and then coupled to form the isochroman (B46142) core.

A plausible and widely utilized method for the synthesis of the isochroman framework is the Oxa-Pictet-Spengler reaction . researchgate.netresearchgate.net This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. In the context of this compound, this would entail the reaction of a suitably substituted 2-phenylethanol with benzaldehyde.

Precursor Design and Chemical Transformations

The successful synthesis of this compound hinges on the rational design of its precursors. For an Oxa-Pictet-Spengler approach, the key precursors would be a 2-(substituted-phenyl)ethanol and benzaldehyde.

Precursor 1: 2-(3-Bromo-4-hydroxy-phenyl)ethanol. The synthesis of this precursor could start from a commercially available brominated phenol. A series of transformations, including formylation or acylation followed by reduction, would be necessary to introduce the ethanol (B145695) side chain at the appropriate position.

Precursor 2: Benzaldehyde. This is a readily available commercial reagent.

The key chemical transformation is the cyclization reaction itself. This is typically catalyzed by a Brønsted or Lewis acid. The reaction proceeds through the formation of an oxonium ion intermediate, followed by an intramolecular electrophilic aromatic substitution to form the isochroman ring. Subsequent bromination and hydroxylation steps, if not already incorporated into the precursors, would be carried out on the 3-phenylisochroman core.

Optimized Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that influence the outcome of the synthesis include the choice of solvent, catalyst, reaction temperature, and reaction time.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Toluene | Inert solvents that can facilitate the dissolution of reactants and are compatible with acid catalysts. |

| Catalyst | Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TSA), Lewis acids (e.g., BF3·OEt2) | Protic or Lewis acids are essential for promoting the cyclization reaction. |

| Temperature | Room temperature to reflux | The optimal temperature will depend on the reactivity of the substrates and the catalyst used. |

| Reaction Time | 1-24 hours | Monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion. |

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Spectroscopic and Analytical Methodologies for Compound Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and analytical techniques.

Advanced NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of the molecule. Both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic protons in the substituted benzene (B151609) ring.

Protons of the phenyl group at the 3-position.

Protons of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups in the isochroman ring.

A signal for the hydroxyl (-OH) proton.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, allowing for the confirmation of the carbon skeleton. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom attached to the bromine would be expected at a characteristic chemical shift.

Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.40 | m | 5H | Phenyl group protons |

| 6.90 | s | 1H | Aromatic proton |

| 6.80 | s | 1H | Aromatic proton |

| 5.50 | s | 1H | Hydroxyl proton |

| 5.10 | t | 1H | H-3 proton |

| 4.20 | m | 1H | H-1 proton (equatorial) |

| 3.90 | m | 1H | H-1 proton (axial) |

Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| 150.0 | C-5 |

| 140.0 | Quaternary aromatic carbon |

| 135.0 | Quaternary aromatic carbon |

| 128.0-129.0 | Phenyl carbons |

| 120.0 | Aromatic CH |

| 118.0 | Aromatic CH |

| 110.0 | C-6 |

| 75.0 | C-3 |

| 65.0 | C-1 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Common fragmentation pathways for isochroman derivatives may involve the cleavage of the benzylic C-O bond or loss of the phenyl group.

Expected Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 320/322 | [M]⁺ Molecular ion peak (due to Br isotopes) |

| 243 | [M - Br]⁺ |

| 227 | [M - C₆H₅]⁺ |

Infrared and UV-Vis Spectroscopy in Structural Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include:

A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).

C-H stretching bands for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).

C=C stretching bands for the aromatic rings (around 1450-1600 cm⁻¹).

A C-O stretching band for the ether linkage in the isochroman ring (around 1050-1250 cm⁻¹).

A C-Br stretching band (typically in the fingerprint region below 700 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic rings and the hydroxyl and bromo substituents would result in characteristic absorption maxima in the UV region, typically between 200 and 400 nm.

| Spectroscopic Technique | Expected Feature | Wavenumber/Wavelength |

| Infrared (IR) | O-H stretch (broad) | ~3400 cm⁻¹ |

| C-H stretch (aromatic) | ~3050 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2950 cm⁻¹ | |

| C=C stretch (aromatic) | ~1600, 1480 cm⁻¹ | |

| C-O stretch (ether) | ~1230 cm⁻¹ | |

| UV-Vis | π → π* transitions | ~220 nm, ~275 nm |

Reaction Mechanisms and Reactivity Studies of 6 Bromo 5 Hydroxy 3 Phenylisochroman

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 6-Bromo-5-hydroxy-3-phenylisochroman is endowed with a hydroxyl group, a strong activating ortho-, para-director, and a bromine atom, a deactivating ortho-, para-director. This substitution pattern dictates the regioselectivity of electrophilic aromatic substitution reactions. The activating effect of the hydroxyl group is anticipated to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, the steric hindrance from the adjacent isochroman (B46142) ring and the bromine atom will likely influence the final product distribution.

While specific studies on this exact molecule are not extensively documented, analogous structures suggest that reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation would proceed at the C7 position, which is para to the hydroxyl group and ortho to the bromine atom. The precise reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the hydroxyl group or reactions involving the phenyl substituent.

Nucleophilic aromatic substitution on the aryl bromide is generally challenging due to the electron-rich nature of the aromatic ring. However, the presence of the electron-donating hydroxyl group further disfavors this type of reaction. Consequently, direct displacement of the bromine atom by a nucleophile is unlikely under standard conditions and would necessitate the use of harsh reaction conditions or a transition metal catalyst.

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 6-Aryl-5-hydroxy-3-phenylisochroman |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | 6-Alkenyl-5-hydroxy-3-phenylisochroman |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynyl-5-hydroxy-3-phenylisochroman |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 6-Amino-5-hydroxy-3-phenylisochroman |

The presence of the free hydroxyl group may, in some cases, interfere with the catalytic cycle of these reactions. Therefore, protection of the hydroxyl group as an ether or ester prior to the cross-coupling reaction, followed by a deprotection step, might be necessary to achieve optimal yields.

Furthermore, the bromine atom can be transformed into an organometallic species through lithium-halogen exchange or Grignard reagent formation. These intermediates can then be reacted with a wide range of electrophiles to introduce diverse functional groups at the 6-position.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a key site for functionalization. Its nucleophilic character allows for a range of reactions, including etherification and esterification.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method to introduce alkyl groups. The phenoxide is typically generated in situ using a suitable base such as sodium hydride or potassium carbonate.

Esterification: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These ester derivatives can serve as protecting groups or may exhibit modified biological activities.

Oxidation: The oxidation of the phenolic hydroxyl group can be complex. Depending on the oxidant and reaction conditions, it could lead to the formation of a quinone-type structure or potentially oxidative coupling products. Milder oxidizing agents would be required to avoid unwanted side reactions on the isochroman core or the phenyl substituent.

Reactivity of the Phenyl Group

The phenyl group at the 3-position of the isochroman ring is generally less reactive towards electrophilic substitution than the substituted aromatic ring of the isochroman core. However, under forcing conditions, electrophilic substitution reactions such as nitration or halogenation could occur. The directing effects of the isochroman moiety on the phenyl ring are not well-established and would likely be minimal. The reactivity of this phenyl group is expected to be similar to that of a typical monosubstituted benzene (B151609) ring.

Stereochemical Aspects of Reactions

The carbon atom at the 3-position of the isochroman ring is a stereocenter. The presence of this chiral center can influence the stereochemical outcome of reactions occurring at other positions in the molecule, particularly if the reaction proceeds through a mechanism that involves the formation of a chiral intermediate or transition state. For instance, in reactions involving the hydroxyl group or the bromine substituent, the stereochemistry at C3 could potentially direct the approach of reagents, leading to diastereoselectivity. However, without specific experimental data, the extent of this stereochemical influence remains a matter of speculation. Further stereoselective studies would be necessary to fully elucidate the three-dimensional aspects of the reactivity of this compound.

Theoretical and Computational Investigations of 6 Bromo 5 Hydroxy 3 Phenylisochroman

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the stable conformations of 6-Bromo-5-hydroxy-3-phenylisochroman are crucial for understanding its interactions and reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.

Geometry optimization would be the first step, where the molecule's structure is computationally adjusted to find its lowest energy state. This process yields precise bond lengths, bond angles, and dihedral angles. For a molecule with a flexible isochroman (B46142) ring and a rotatable phenyl group, multiple low-energy conformations, or conformers, are likely to exist. A conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, would identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Bond Lengths and Angles for a Representative Isochroman Derivative (Note: This data is illustrative for a related isochroman structure and not specific to this compound, as specific data is unavailable.)

| Parameter | Value |

|---|---|

| C-O (ring) Bond Length | 1.37 Å |

| C-C (aromatic) Bond Length | 1.40 Å |

| C-Br Bond Length | 1.90 Å |

| O-H Bond Length | 0.96 Å |

| C-O-C Bond Angle | 115° |

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound dictate its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, provide further insights. A Mulliken population analysis would be employed to calculate the partial atomic charges on each atom, identifying electrophilic and nucleophilic centers within the molecule. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 2: Calculated Electronic Properties for a Representative Isochroman Derivative (Note: This data is illustrative for a related isochroman structure and not specific to this compound.)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Computational Studies of Reaction Pathways and Transition States

Theoretical chemistry can elucidate the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.

Transition state theory calculations would be used to determine the activation energy of a given reaction step, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This level of analysis is crucial for understanding reaction kinetics and for optimizing reaction conditions.

Intermolecular Interactions and Binding Site Analysis

The non-covalent interactions of this compound with other molecules, particularly biological macromolecules like proteins, are of significant interest. Computational methods can model and quantify these interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-stacking interactions.

Molecular docking simulations could predict the preferred binding orientation of this compound within the active site of a protein. Following docking, more sophisticated techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the key residues involved in the interaction. An analysis of the binding site would reveal the specific amino acid residues that form crucial contacts with the ligand, guiding the design of analogs with improved binding affinity.

Structure Activity Relationship Sar Studies of 6 Bromo 5 Hydroxy 3 Phenylisochroman and Its Analogues

Influence of Bromine Substitution on Biological Function

The introduction of a bromine atom at the 6-position of the 5-hydroxy-3-phenylisochroman core can significantly modulate its biological activity. Halogen substitution is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. The presence of bromine, a halogen, can influence the electronic and lipophilic properties of the molecule, which in turn can affect its interaction with biological targets.

Research on related heterocyclic compounds has shown that halogenation can lead to altered binding affinities for specific receptors. For instance, in a study on flavanones, the presence of halogen substituents was found to induce better antioxidant properties. mdpi.com While direct studies on 6-bromo-5-hydroxy-3-phenylisochroman are limited, the principles of medicinal chemistry suggest that the electron-withdrawing nature of the bromine atom at the 6-position could influence the electron density of the aromatic ring, potentially affecting π-π stacking interactions with receptor binding sites. Furthermore, the lipophilicity conferred by the bromine atom may enhance membrane permeability, leading to improved bioavailability.

The table below illustrates the hypothetical impact of bromine substitution on the biological activity of a generic isochroman (B46142) core, based on general principles observed in similar heterocyclic compounds.

| Compound | Substitution at C6 | Relative Biological Activity (%) |

| Analogue 1 | H | 100 |

| Analogue 2 | F | 120 |

| Analogue 3 | Cl | 150 |

| Analogue 4 | Br | 180 |

| Analogue 5 | I | 165 |

Note: The data in this table is illustrative and based on general trends observed in medicinal chemistry. Specific activities would need to be determined experimentally for this compound.

Contribution of the Hydroxyl Group to Specific Receptor Interactions

The hydroxyl group at the 5-position of the isochroman ring is a key determinant of its biological activity, primarily through its ability to form hydrogen bonds with receptor active sites. Hydrogen bonding is a crucial interaction for the specific recognition and binding of ligands to their biological targets. A study on hydroxy-1-aryl-isochromans demonstrated that the degree of hydroxylation influences their protective effects against lipid peroxidation and cellular nitrosative stress. researchgate.net

The position of the hydroxyl group is also critical. In the case of this compound, the 5-hydroxy group is strategically located on the aromatic part of the isochroman scaffold. This positioning can facilitate specific hydrogen bonding interactions with amino acid residues such as serine, threonine, or tyrosine within a receptor's binding pocket. The loss or masking of this hydroxyl group, for example, through methylation, would be expected to significantly reduce the compound's binding affinity and biological activity if the hydrogen bond is critical for receptor engagement.

The following table provides a hypothetical comparison of the receptor binding affinity of isochroman analogues with and without a hydroxyl group at the 5-position.

| Compound | Substitution at C5 | Receptor Binding Affinity (Ki, nM) |

| Analogue A | OH | 50 |

| Analogue B | OCH3 | 500 |

| Analogue C | H | 1000 |

Note: The data in this table is hypothetical and illustrates the potential importance of the 5-hydroxyl group for receptor binding.

Role of the Phenyl Moiety at C-3 in Ligand-Receptor Binding

Studies on related 3-phenylcoumarins have highlighted the importance of the C-3 aryl substituent for their biological activities. nih.gov The orientation of the phenyl ring relative to the isochroman scaffold can also influence the compound's ability to fit into the binding pocket of a target receptor. Substitutions on the phenyl ring itself could further modulate the activity. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter its electronic properties and lead to more favorable interactions with the receptor.

The table below shows a hypothetical SAR for substitutions on the C-3 phenyl ring of a 3-phenylisochroman scaffold.

| Compound | C-3 Phenyl Substitution | Relative Potency (%) |

| Parent Compound | Unsubstituted | 100 |

| Analogue X | 4-Methoxy | 150 |

| Analogue Y | 4-Chloro | 120 |

| Analogue Z | 3,4-Dichloro | 90 |

Note: This data is illustrative and intended to show how substitutions on the C-3 phenyl ring could potentially modulate biological activity.

Positional Isomerism and Stereochemical Impact on Biological Activity

Positional isomerism, which involves the different placement of substituents on the isochroman ring, can have a profound effect on biological activity. For example, moving the bromine atom from the 6-position to the 7- or 8-position, or shifting the hydroxyl group from the 5-position to another location on the aromatic ring, would likely result in analogues with significantly different pharmacological profiles. These changes would alter the molecule's electronic distribution and its ability to interact with specific residues in the receptor binding site.

Furthermore, the isochroman scaffold of this compound contains a chiral center at the C-3 position. This means that the compound can exist as two enantiomers, (R)- and (S)-6-bromo-5-hydroxy-3-phenylisochroman. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological effect than the other. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves chiral. Therefore, one enantiomer may fit into the binding site more effectively than the other, leading to a stronger and more productive interaction.

The table below illustrates the potential for stereochemical differences in biological activity.

| Isomer | Configuration at C-3 | Biological Activity (IC50, µM) |

| Isomer 1 | (R) | 5 |

| Isomer 2 | (S) | 50 |

| Racemic Mixture | (R/S) | 27.5 |

Note: The data in this table is hypothetical and serves to illustrate the principle of stereoselectivity in drug action.

Comparative SAR with Other Isochroman Derivatives

The SAR of this compound can be further understood by comparing it with other isochroman derivatives. Isochromans are a class of compounds known for a wide range of biological activities, including antioxidant, antimicrobial, and antitumor effects. nih.govresearchgate.net The specific combination of substituents in this compound is what defines its unique pharmacological profile.

The following table provides a hypothetical comparative SAR of different isochroman derivatives.

| Compound | C-6 Substitution | C-5 Substitution | C-3 Substitution | Relative Activity (%) |

| This compound | Br | OH | Phenyl | 100 |

| Analogue I | H | OH | Phenyl | 70 |

| Analogue II | Br | H | Phenyl | 50 |

| Analogue III | Br | OH | Methyl | 30 |

| Analogue IV | H | H | Phenyl | 20 |

Note: This table presents a hypothetical comparison to illustrate the principles of SAR based on the available literature for isochroman derivatives.

Exploration of Biological Activities and Mechanisms of Action Excluding Clinical Human Data and Safety Profiles

Ligand-Receptor Binding Affinities and Selectivity

There is no available research data detailing the ligand-receptor binding affinities and selectivity of 6-Bromo-5-hydroxy-3-phenylisochroman.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D1, D2)

Specific studies on the interaction of this compound with dopamine receptor subtypes, such as D1 and D2, have not been reported in the scientific literature. Consequently, no binding affinity data (e.g., Ki, IC50) is available to be presented in a data table.

Modulation of Enzyme Activity

There is no published research that investigates the effects of this compound on the activity of any specific enzymes. Therefore, its profile as an enzyme inhibitor or activator is unknown.

Cellular Signaling Pathway Interventions

Scientific literature lacks information regarding the intervention of this compound in any cellular signaling pathways. Elucidation of its effects on intracellular signaling cascades would require further dedicated research.

In vitro Pharmacological Characterization in Relevant Biological Systems

No in vitro pharmacological characterization studies for this compound in relevant biological systems have been published. Such studies would be essential to determine its biological effects at the cellular level.

Mechanistic Elucidation at the Molecular and Cellular Level

Due to the absence of the aforementioned pharmacological data, the mechanism of action of this compound at the molecular and cellular level has not been elucidated.

Advanced Research Directions and Perspectives

Development of Novel Analytical Probes Based on 6-Bromo-5-hydroxy-3-phenylisochroman

The structural features of this compound offer multiple avenues for its development into sophisticated analytical probes for biological systems. Chemical probes are essential tools for visualizing and understanding the roles of specific proteins or cellular processes in their native environment. mskcc.org

Fluorescent Probes: The core scaffold can be chemically modified to incorporate fluorophores. The phenolic hydroxyl group at the 5-position is a prime site for derivatization, allowing for the attachment of environmentally sensitive dyes. These probes could be designed to exhibit a change in their fluorescent properties (e.g., intensity or wavelength) upon binding to a specific biological target, enabling real-time imaging in living cells using techniques like fluorescence microscopy. mdpi.com

Radiolabeled Probes for Imaging: Another promising direction is the development of radiolabeled analogs for use in nuclear medicine imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov The bromine atom on the scaffold could potentially be replaced with a radioisotope of bromine (e.g., ⁷⁶Br) or used as a handle for introducing other radionuclides. Alternatively, the phenyl group could be modified with chelating agents capable of sequestering diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.gov Such probes would be invaluable for non-invasively studying the distribution and target engagement of this chemical class in vivo.

A summary of potential probe development strategies is presented below.

| Probe Type | Potential Modification Strategy | Target Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., Dansyl chloride) to the 5-hydroxyl group. | Cellular imaging and target localization. |

| PET Imaging Probe | Replacement of natural bromine with a positron-emitting isotope like ⁷⁶Br. | In vivo biodistribution and target engagement studies. |

| SPECT Imaging Probe | Introduction of a chelator for a SPECT radionuclide like Technetium-99m (⁹⁹ᵐTc). | Diagnostic imaging in disease models. |

Integrated in silico and in vitro Approaches for Biological Target Identification

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. For this compound, a combined computational (in silico) and experimental (in vitro) approach offers an efficient pathway to elucidate its mechanism of action. nih.govresearchgate.net

The process begins with in silico methods, such as reverse docking or pharmacophore modeling, where the compound's 3D structure is computationally screened against large databases of biological targets (e.g., enzymes, receptors). biorxiv.orgresearchgate.net This can generate a prioritized list of potential protein interactions. For instance, the isocordoin, a compound with some structural similarities, was studied using molecular docking to understand its interaction with caspase-3, an enzyme involved in apoptosis. mdpi.com A similar approach could predict the binding affinity of this compound to various human proteins.

These computational predictions must then be validated through experimental in vitro assays. nih.gov High-throughput screening of enzymatic assays or binding assays using the predicted target proteins would confirm or refute the in silico hypotheses. This integrated workflow accelerates the target identification process, saving significant time and resources compared to traditional, purely experimental approaches. researchgate.net

An example of an integrated workflow is outlined in the table below.

| Step | Method | Objective |

| 1. In Silico Screening | Molecular Docking, Pharmacophore Screening | Predict potential protein targets and binding modes. |

| 2. Target Prioritization | Scoring Function Analysis, Pathway Analysis | Rank potential targets based on binding affinity and biological relevance. |

| 3. In Vitro Validation | Enzyme Inhibition Assays, Radioligand Binding Assays | Experimentally confirm the interaction between the compound and the prioritized targets. |

| 4. Mechanism of Action | Cellular Assays, Western Blotting | Elucidate the functional consequences of the compound-target interaction in a cellular context. |

Exploration of New Chemical Space through Analog Design

Systematic analog design is a cornerstone of medicinal chemistry, used to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound. nih.gov Starting with the this compound core, new chemical space can be explored by methodically modifying its key functional groups. drugdesign.org The goal is to create a library of related compounds that can be tested to identify derivatives with improved potency, selectivity, and drug-like properties.

Key areas for modification include:

The Bromo Substituent (Position 6): The bromine can be replaced with other halogens (F, Cl, I) to probe the effect of electronics and size. Alternatively, it could be substituted with small alkyl, alkoxy, or cyano groups.

The Phenyl Group (Position 3): The substitution pattern on the phenyl ring can be varied. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly impact binding affinity and metabolic stability.

The Hydroxyl Group (Position 5): This group can be converted into ethers or esters to modulate polarity and hydrogen bonding capacity.

This exploration can be guided by computational models that predict the impact of these structural changes on target binding and physicochemical properties. mdpi.com

| Parent Compound | Modification Site | Example Analogs | Rationale for Design |

| This compound | Position 6 (Bromo) | 6-Chloro-, 6-Fluoro-, 6-Methyl- derivatives | Investigate the role of halogen size and electronics. |

| This compound | Position 3 (Phenyl) | 3-(4-Chlorophenyl)-, 3-(4-Methoxyphenyl)- derivatives | Modulate electronic properties and explore additional binding pockets. |

| This compound | Position 5 (Hydroxyl) | 5-Methoxy-, 5-Acetoxy- derivatives | Alter hydrogen bonding potential and improve membrane permeability. |

Future Methodological Advancements in Isochroman (B46142) Chemistry

The synthesis of complex molecules like this compound and its future analogs will benefit greatly from ongoing innovations in organic synthesis. researchgate.net Recent developments focus on improving efficiency, selectivity, and sustainability.

Novel Catalytic Systems: While traditional methods often rely on metal-catalyzed reactions, newer strategies are emerging. researchgate.net These include transition-metal-free couplings and electrochemical methods that offer milder reaction conditions and reduce metallic waste. organic-chemistry.org For instance, electrochemical cross-dehydrogenative coupling has been used to functionalize isochromans at the C1 position.

Flow Chemistry: The use of continuous flow platforms for synthesis is a significant advancement. researchgate.net Flow chemistry allows for precise control over reaction parameters, leading to higher yields, better reproducibility, and improved safety. This technology is particularly well-suited for the scalable production of a library of isochroman analogs for screening purposes.

Asymmetric Synthesis: Many bioactive molecules are chiral, with one enantiomer often being significantly more active than the other. Future research will likely focus on developing stereoselective methods to synthesize specific enantiomers of 3-phenylisochroman derivatives. This can be achieved through chiral catalysts or auxiliaries, providing access to enantiomerically pure compounds for more precise biological evaluation.

| Synthetic Methodology | Potential Advantage for Isochroman Synthesis |

| Electrochemical Synthesis | Avoids the use of external chemical oxidants, leading to higher atom economy. organic-chemistry.org |

| Continuous Flow Chemistry | Enables rapid optimization, scalability, and safer handling of reactive intermediates. researchgate.net |

| Asymmetric Catalysis | Provides access to single enantiomers, which is crucial for studying biological activity and specificity. |

| Multicomponent Reactions (MCRs) | Allows for the rapid assembly of complex isochroman scaffolds from simple starting materials in a single step. researchgate.net |

By embracing these advanced research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in chemical biology and medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 6-bromo-5-hydroxy-3-phenylisochroman, and how can reaction conditions be optimized to minimize side products?

Answer: Synthesis of brominated isochromans often involves halogenation or Suzuki-Miyaura coupling. For example, brominated intermediates like 4-bromo-3-fluorophenylboronic acid (CAS RN 374790-97-3) can serve as coupling partners in palladium-catalyzed reactions to introduce aryl groups . Optimization should focus on temperature control (e.g., 60–80°C for cross-couplings) and catalyst selection (e.g., Pd(PPh₃)₄). Side products like debrominated species can be minimized by using anhydrous solvents and inert atmospheres. Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by area normalization) .

- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (quaternary carbons near δ 120–140 ppm for brominated positions).

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ peaks .

Q. What storage conditions are critical for maintaining the stability of brominated isochroman derivatives?

Answer: Brominated aromatic compounds are sensitive to light and moisture. Store at 0–6°C in amber vials under nitrogen, as demonstrated for similar boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid) . Stability studies (e.g., accelerated degradation at 40°C/75% RH) can identify decomposition pathways like hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and regioselectivity of brominated isochromans in cross-coupling reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the bromine atom’s electronegativity in this compound may direct electrophilic substitutions to the para position. Compare with experimental data from Suzuki couplings using substituted phenylboronic acids (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid, CAS RN 871126-17-9) to validate predictions .

Q. What strategies resolve contradictions in spectral data for brominated isochromans, such as unexpected NOE correlations or splitting patterns?

Answer:

- Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., hindered rotation in ortho-substituted aryl groups).

- X-ray Crystallography : Resolve ambiguities in substitution patterns, as demonstrated for brominated phthalides (e.g., 5-bromophthalide, CAS RN 64169-34-2) .

- 2D NMR : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings .

Q. How can researchers design experiments to probe the biological activity of this compound while avoiding cytotoxicity artifacts?

Answer:

- Dose-Response Studies : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., MTT for viability).

- Off-Target Screening : Use kinase profiling panels to rule out nonspecific binding.

- Metabolite Analysis : LC-MS/MS to identify hydrolyzed or oxidized byproducts in biological matrices, as applied to similar bromophenols .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

- Purification : Transition from flash chromatography to recrystallization (e.g., using ethyl acetate/hexane).

- Byproduct Control : Monitor batch-to-batch consistency via qNMR or HPLC-MS.

- Safety : Brominated compounds may require specialized handling due to lachrymatory properties, as noted for α-bromo-3,5-difluorotoluene (CAS RN 141776-91-2) .

Methodological Considerations

Q. How to validate the reproducibility of synthetic protocols for this compound across laboratories?

Answer:

Q. What in silico tools are recommended for predicting the physicochemical properties of brominated isochromans?

Answer:

- LogP Estimation : Use SwissADME or MarvinSuite, cross-referenced with experimental shake-flask data.

- pKa Prediction : ACD/Labs or SPARC for phenolic hydroxyl groups (expected pKa ~9–10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.